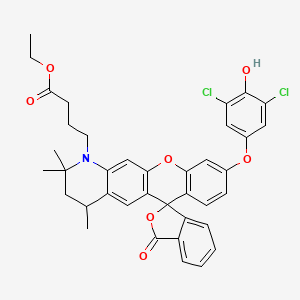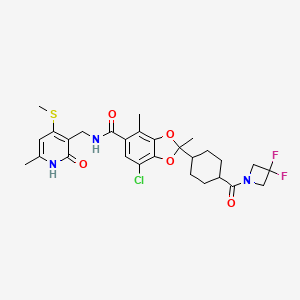
Pentacosanoic acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosanoic acid-d3, also known as pentacosanoic acid, is a 25-carbon long-chain saturated fatty acid with the chemical formula C25H47D3O2. It is a deuterated form of pentacosanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentacosanoic acid-d3 can be synthesized through the deuteration of pentacosanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of pentacosanoic acid in the presence of deuterium gas. The reaction is typically carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. The starting material, pentacosanoic acid, is subjected to catalytic hydrogenation using deuterium gas in specialized reactors. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosanoic acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Applications De Recherche Scientifique
Pentacosanoic acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in lipidomics studies.
Industry: Used in the development of deuterated drugs and as a tracer in environmental studies.
Mécanisme D'action
The mechanism of action of pentacosanoic acid-d3 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium atoms provide a stable isotopic label that can be tracked using analytical techniques. This allows researchers to study the metabolism, distribution, and effects of fatty acids in various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosanoic acid: The non-deuterated form of pentacosanoic acid.
Hexacosanoic acid: A 26-carbon long-chain saturated fatty acid.
Tetracosanoic acid: A 24-carbon long-chain saturated fatty acid.
Uniqueness
Pentacosanoic acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C25H50O2 |
|---|---|
Poids moléculaire |
385.7 g/mol |
Nom IUPAC |
25,25,25-trideuteriopentacosanoic acid |
InChI |
InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)/i1D3 |
Clé InChI |
MWMPEAHGUXCSMY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)



![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)



